

# Comparative Analysis of CDK2-IN-15: A Guide to Selectivity and Performance

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## Compound of Interest

Compound Name: CDK2-IN-15

Cat. No.: B15589271

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the CDK2 inhibitor, **CDK2-IN-15**, alongside other prominent cyclin-dependent kinase (CDK) inhibitors. The information presented is intended to aid researchers in evaluating its selectivity profile and potential applications in cancer therapy and other relevant fields. This document summarizes key quantitative data, outlines experimental methodologies for assessing kinase inhibitor selectivity, and visualizes relevant biological pathways and experimental workflows.

## Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. While several CDK inhibitors have been developed, achieving high selectivity for CDK2 over other closely related kinases, such as CDK1, remains a significant challenge. Highly selective inhibitors are crucial for minimizing off-target effects and improving the therapeutic window. **CDK2-IN-15** has emerged from a series of pyrazolo[3,4-d]pyrimidine derivatives as a potent inhibitor of CDK2.

## Selectivity Profile: CDK2-IN-15 vs. Other CDK Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. The following tables provide a comparative overview of the inhibitory activity of **CDK2-IN-15** and other well-characterized CDK inhibitors.

Note on **CDK2-IN-15** Data: The quantitative data for **CDK2-IN-15** is based on "compound 15" from a published study on pyrazolo[3,4-d]pyrimidine derivatives, which is understood to be **CDK2-IN-15**.<sup>[1]</sup> It is important to note that a comprehensive, publicly available kinome-wide selectivity screen for this specific compound has not been identified. The presented data focuses on its potent activity against CDK2/cyclin A2.

Table 1: Inhibitory Activity (IC<sub>50</sub>/K<sub>i</sub> in nM) of Selected CDK Inhibitors against CDK Family Kinases

Inhibitor	CDK1/Cy cB	CDK2/Cy cA/E	CDK4/Cy cD	CDK6/Cy cD	CDK9/Cy cT	Reference(s)
CDK2-IN-15 (Compound 15)	N/A	61	N/A	N/A	N/A	[1]
Palbociclib (Ibrance)	>10,000	>10,000	11	15	>10,000	[2]
Ribociclib (Kisqali)	>10,000	>10,000	10	39	>10,000	[2]
Abemaciclib (Verzenio)	65	77	2	10	39	[2]
INX-315	200	4	>1,000	>1,000	>1,000	[3]

N/A: Data not publicly available.

Table 2: Overview of Selectivity and Key Characteristics of CDK Inhibitors

Inhibitor	Primary Target(s)	Selectivity Profile	Key Features
CDK2-IN-15 (Compound 15)	CDK2	Potent inhibitor of CDK2/cyclin A2. Broader selectivity profile not fully characterized in public domain.	Belongs to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors.[1]
Palbociclib	CDK4/6	Highly selective for CDK4 and CDK6 over other CDKs.	First-in-class FDA-approved CDK4/6 inhibitor for breast cancer.
Ribociclib	CDK4/6	Highly selective for CDK4 and CDK6.	FDA-approved for use in combination with an aromatase inhibitor for breast cancer.
Abemaciclib	CDK4/6	Potent CDK4/6 inhibitor with additional activity against CDK1, CDK2, and CDK9 at higher concentrations.	FDA-approved for breast cancer; its broader activity may contribute to different efficacy and toxicity profiles.[2]
INX-315	CDK2	Highly selective for CDK2 over other CDK family members.[3]	A novel and potent CDK2 inhibitor under investigation for cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[3]

## Experimental Protocols for Kinase Selectivity Profiling

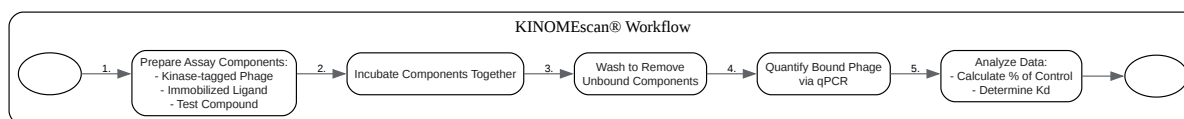
Accurate determination of a kinase inhibitor's selectivity is paramount. Several robust methodologies are employed in academic and industrial research to achieve this. Below are detailed protocols for three widely used assays.

## KINOMEScan® Competition Binding Assay

This method quantitatively measures the binding of a test compound to a large panel of kinases. It is an active site-directed competition binding assay that is independent of ATP.

Experimental Protocol:

- **Assay Components:** The assay consists of three main components: a kinase-tagged T7 phage, an immobilized ligand, and the test compound.
- **Competition:** The test compound is incubated with the kinase-tagged phage and the immobilized ligand. The compound competes with the immobilized ligand for binding to the active site of the kinase.
- **Quantification:** The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA.
- **Data Analysis:** The results are reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants ( $K_d$ ) can be determined by running the assay with a range of compound concentrations.



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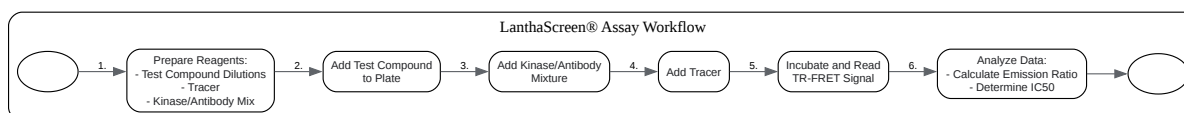
Caption: KINOMEScan® Experimental Workflow.

## LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the affinity of a test compound for a kinase.

Experimental Protocol:

- **Reagent Preparation:** Prepare a 1X kinase buffer solution. Serially dilute the test compound and a fluorescently labeled ATP-competitive tracer. Prepare a mixture of a europium (Eu)-labeled anti-tag antibody and the tagged kinase.
- **Assay Plate Setup:** Add the serially diluted test compound to the wells of a microplate.
- **Addition of Kinase/Antibody:** Add the kinase/antibody mixture to each well.
- **Addition of Tracer:** Add the tracer to each well to initiate the binding reaction.
- **Incubation and Reading:** Incubate the plate at room temperature. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
- **Data Analysis:** Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the test compound, from which IC50 values can be determined.



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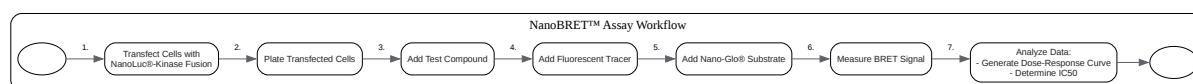
Caption: LanthaScreen® Experimental Workflow.

## NanoBRET™ Target Engagement Assay

This assay measures compound binding to a specific protein target within intact cells using bioluminescence resonance energy transfer (BRET).

Experimental Protocol:

- Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
- Cell Plating: Plate the transfected cells in a multi-well plate.
- Compound Addition: Add serial dilutions of the test compound to the cells.
- Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target kinase.
- Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
- BRET Measurement: Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
- Data Analysis: A decrease in the BRET signal indicates that the test compound is engaging the target protein and displacing the tracer. IC50 values can be calculated from the dose-response curve.

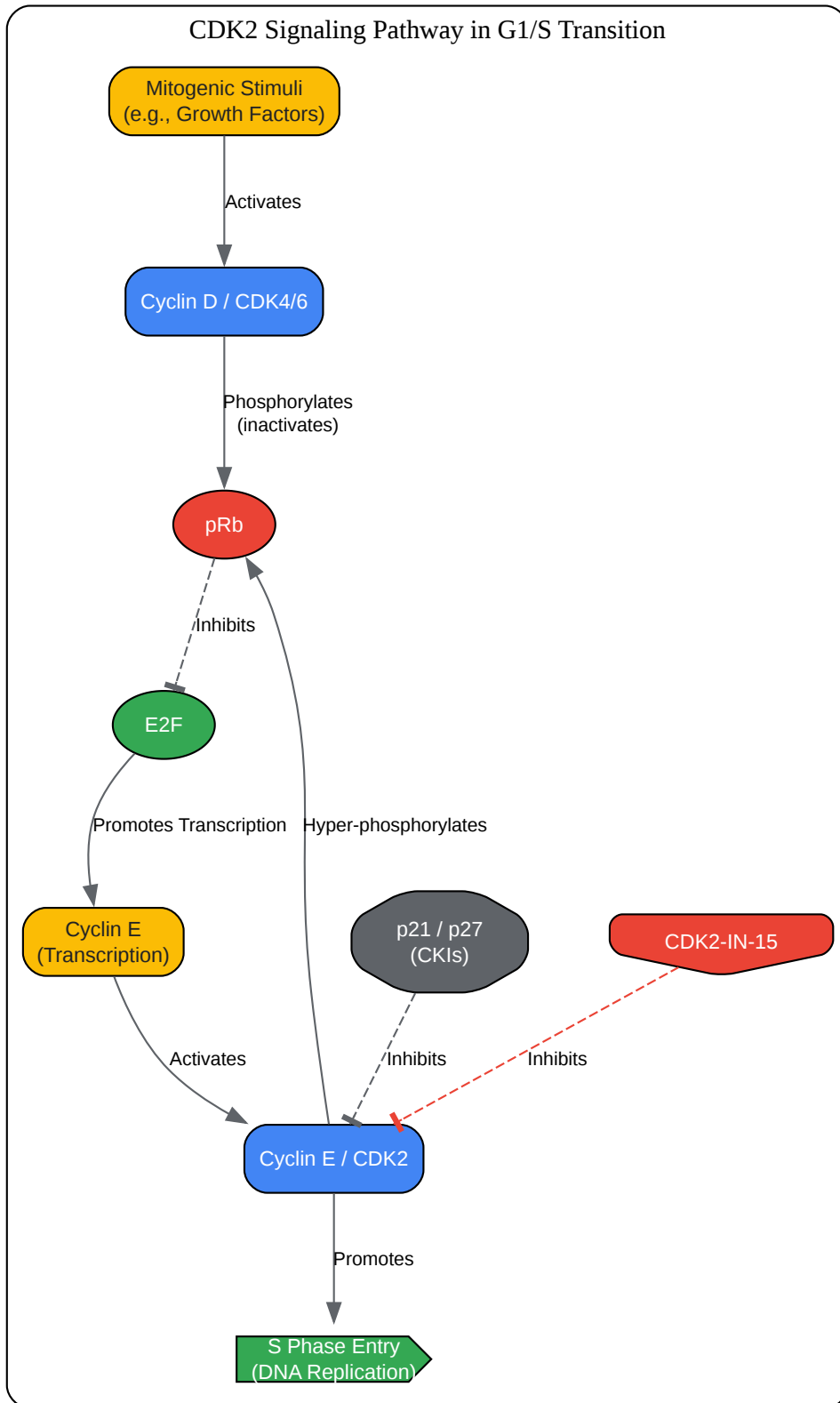


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Caption: NanoBRET™ Experimental Workflow.

## CDK2 Signaling Pathway

CDK2 plays a pivotal role in the regulation of the cell cycle, primarily by facilitating the transition from the G1 to the S phase. Its activity is tightly controlled by the binding of cyclins (Cyclin E and Cyclin A) and by phosphorylation.



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## References

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